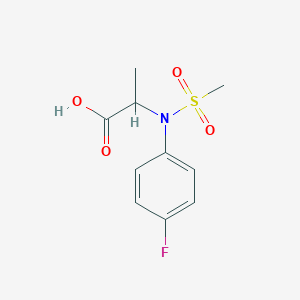

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine is an organic compound that features a fluorophenyl group and a methylsulfonyl group attached to an alanine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

Starting Materials: The synthesis begins with alanine, 4-fluoroaniline, and methylsulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: Alanine is first protected to prevent unwanted side reactions. The protected alanine is then reacted with 4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. Finally, the methylsulfonyl group is introduced using methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Phenyl derivatives.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine is a fluorinated amino acid with a fluorophenyl group and a methylsulfonyl moiety attached to the alanine backbone. It has a molecular formula of C10H12FNO4S and a molecular weight of approximately 249.27 g/mol. The compound's unique properties arise from the electron-withdrawing effects of the fluorine atom and the sulfonyl group, influencing its reactivity and biological interactions.

Chemical Properties and Reactivity

The chemical behavior of this compound is influenced by its functional groups. The sulfonyl group can participate in nucleophilic substitution reactions, and the fluorine atom can engage in electrophilic aromatic substitution reactions. Like other amino acids, it may undergo hydrolysis and peptide bond formation, as well as racemization under specific conditions.

Applications in Scientific Research

This compound is used in various scientific fields. Fluorinated amino acids, including this compound, exhibit altered biological activities compared to their non-fluorinated counterparts. The introduction of fluorine can enhance binding affinity to biological targets, potentially improving pharmacological efficacy. Studies suggest that these compounds can affect protein folding, stability, and interactions due to their unique steric and electronic properties.

Interaction Studies: Interaction studies involving this compound focus on its binding affinity to various biological targets. The presence of the fluorine atom often enhances hydrophobic interactions, improving binding affinity in protein-ligand interactions. Research indicates that fluorinated amino acids can stabilize certain conformations of peptides and proteins, potentially leading to increased efficacy in therapeutic applications.

KCNQ Channel Activation: Derivatives of fluorinated amino acids have been used to study and re-engineer neurotransmitters for specific biological activities . For example, single-halide glycine derivatives with a fluorophenyl ring can dock in KCNQ1-KCNQ3 chimeric models . These derivatives exhibit negative electrostatic surface potential close to a carbonyl oxygen, which is crucial for their interaction with KCNQ channels .

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(3-fluorophenyl)-N-(methylsulfonyl)alanine | Similar structure with a different position of the fluorine atom | Potentially different biological activity |

| 4-Fluorophenylalanine | Simple phenylalanine derivative with a fluorine atom | Lacks sulfonyl functionality |

| N-Fmoc-l-fluoroalanine | Fluorinated alanine derivative protected with Fmoc group | Used primarily in peptide synthesis |

| N-(4-chlorophenyl)-N-(methylsulfonyl)alanine | Chlorinated variant instead of fluorinated | Comparison of electronic effects between halogens |

Mécanisme D'action

The mechanism of action of N-(4-fluorophenyl)-N-(methylsulfonyl)alanine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity to certain targets, while the methylsulfonyl group can improve solubility and metabolic stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-chlorophenyl)-N-(methylsulfonyl)alanine: Similar structure but with a chlorine atom instead of fluorine.

N-(4-bromophenyl)-N-(methylsulfonyl)alanine: Similar structure but with a bromine atom instead of fluorine.

N-(4-methylphenyl)-N-(methylsulfonyl)alanine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Activité Biologique

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and research findings.

1. Chemical Structure and Synthesis

Chemical Structure:

- This compound features a fluorophenyl group and a methylsulfonyl moiety attached to an alanine backbone. This structure is crucial for its interaction with biological targets.

Synthesis:

The synthesis involves several key steps:

- Starting Materials: Alanine, 4-fluoroaniline, and methylsulfonyl chloride.

- Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes hydrochloric acid produced during the reaction.

- Procedure: The protected alanine is reacted with 4-fluoroaniline using a coupling agent like EDCI to form the amide bond, followed by the introduction of the methylsulfonyl group through methylsulfonyl chloride.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- The fluorophenyl group enhances binding affinity to targets due to its hydrophobic interactions.

- The methylsulfonyl group improves solubility and metabolic stability, facilitating better pharmacokinetic properties.

3.1 Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies on sulfonamide derivatives have shown inhibition of cell proliferation in various cancer cell lines, including human colon adenocarcinoma cells .

3.2 Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Its mechanism may involve modulation of inflammatory pathways by inhibiting specific enzymes related to inflammation.

4. Case Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

5. Research Applications

The compound is being studied across various fields:

- Medicinal Chemistry: As a potential therapeutic agent for cancer and inflammatory diseases.

- Biochemistry: Investigated for its role as an enzyme inhibitor or biochemical probe.

Propriétés

IUPAC Name |

2-(4-fluoro-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKQXERXKOJUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.